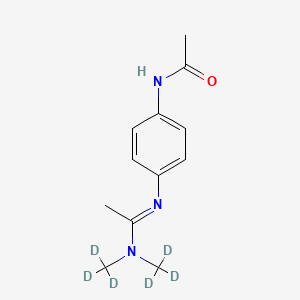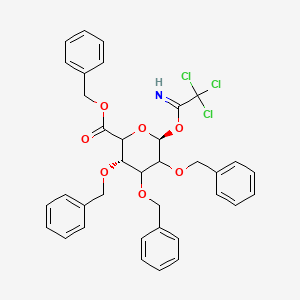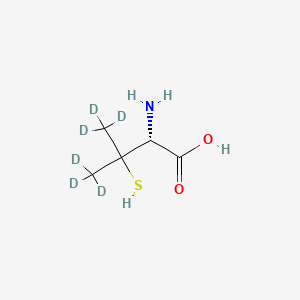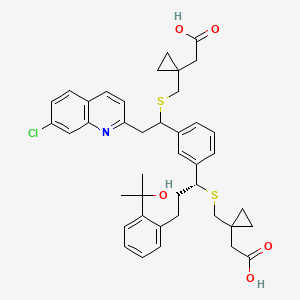
(2RS,4R,8R)-δ-生育酚-d4(非对映异构体混合物)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2RS,4R,8R)-δ-Tocopherol-d4 (Mixture of Diastereomers) is a synthetic derivative of δ-Tocopherol, which is a form of Vitamin E. This compound is labeled with deuterium, a stable isotope of hydrogen, making it useful in various scientific research applications. The presence of deuterium allows for the tracking and analysis of the compound in biological systems and chemical reactions.
科学研究应用
(2RS,4R,8R)-δ-Tocopherol-d4 is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the distribution and metabolism of Vitamin E in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of stable isotope-labeled compounds for various industrial applications.
作用机制
未来方向
The use of deuterium in drug molecules, such as “(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers)”, is a topic of ongoing research due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that future research may continue to explore the implications of deuteration in pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2RS,4R,8R)-δ-Tocopherol-d4 involves the incorporation of deuterium into the δ-Tocopherol molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium into the target molecule. For example, deuterated Grignard reagents or deuterated alcohols can be used.
Industrial Production Methods
Industrial production of (2RS,4R,8R)-δ-Tocopherol-d4 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Purification: Techniques such as chromatography and recrystallization are employed to purify the final product and remove any impurities.
化学反应分析
Types of Reactions
(2RS,4R,8R)-δ-Tocopherol-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its original form or other reduced forms.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various reduced forms of the compound.
相似化合物的比较
Similar Compounds
α-Tocopherol-d4: Another deuterium-labeled form of Vitamin E, with similar applications but different biological activity.
β-Tocopherol-d4: Similar to δ-Tocopherol-d4 but with variations in its chemical structure and biological effects.
γ-Tocopherol-d4: Another isomer of Vitamin E, labeled with deuterium, used in similar research applications.
Uniqueness
(2RS,4R,8R)-δ-Tocopherol-d4 is unique due to its specific stereochemistry and deuterium labeling, which provides distinct advantages in tracking and analyzing its behavior in various systems. Its specific configuration and labeling make it particularly useful in studies requiring precise tracking and analysis.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2RS,4R,8R)-δ-Tocopherol-d4 (Mixture of Diastereomers) can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then used to form the final product. The synthesis pathway involves the use of various chemical reactions such as alkylation, hydrogenation, and cyclization.", "Starting Materials": ["4-methyl-2-pentanone", "3-methyl-2-pentenal", "sodium borohydride", "diethyl ether", "acetic acid", "magnesium", "ethyl bromide", "4-methyl-2-pentanol", "sodium hydroxide", "hydrogen gas", "palladium on carbon", "tetrahydrofuran", "2,3-dimethyl-2-butene", "2,3-dimethyl-1,4-benzoquinone", "d4-methanol"], "Reaction": ["Step 1: Alkylation of 4-methyl-2-pentanone with 3-methyl-2-pentenal using sodium borohydride as a reducing agent and diethyl ether as a solvent to form 4-methyl-2-pentyl-3-methyl-2-penten-1-ol", "Step 2: Conversion of 4-methyl-2-pentyl-3-methyl-2-penten-1-ol to 2,3-dimethyl-2-butene by dehydration using acetic acid as a catalyst", "Step 3: Formation of Grignard reagent by reacting magnesium with ethyl bromide in tetrahydrofuran solvent", "Step 4: Addition of Grignard reagent to 2,3-dimethyl-2-butene to form 2,3-dimethyl-2-penten-1-ol", "Step 5: Oxidation of 2,3-dimethyl-2-penten-1-ol to 2,3-dimethyl-1,4-benzoquinone using sodium hydroxide as a catalyst", "Step 6: Reduction of 2,3-dimethyl-1,4-benzoquinone to 2,3-dimethyl-2,5-cyclohexadiene-1,4-diol using hydrogen gas and palladium on carbon as a catalyst", "Step 7: Cyclization of 2,3-dimethyl-2,5-cyclohexadiene-1,4-diol to form (2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers) using d4-methanol as a solvent"] } | |
CAS 编号 |
1292815-80-5 |
分子式 |
C27H46O2 |
分子量 |
406.687 |
IUPAC 名称 |
3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27?/m1/s1/i15D,17D,18D,19D/t15?,17?,21-,22-,27? |
InChI 键 |
GZIFEOYASATJEH-MHTDXHEMSA-N |
SMILES |
CC1=C2C(=CC(=C1)O)CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C |
同义词 |
(2R)-3,4-Dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d4; 2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol-d4; (+)-δ-Tocopherol-d4; (2R,4’R,8’R)-δ-Tocopherol-d3; (R,R,R)-δ-Tocopherol-d4; 8-Methyltocol-d4; D-δ-To |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![L-Glutamic acid-[3,4-3H]](/img/structure/B587306.png)


![5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide](/img/structure/B587313.png)
![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)

![2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B587322.png)
![ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate](/img/structure/B587325.png)
![Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate](/img/structure/B587326.png)
